Propylene sulfite

Catalog No.
S1503484
CAS No.
1469-73-4
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene sulfite

CAS Number

1469-73-4

Product Name

Propylene sulfite

IUPAC Name

4-methyl-1,3,2-dioxathiolane 2-oxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3

InChI Key

SJHAYVFVKRXMKG-UHFFFAOYSA-N

SMILES

CC1COS(=O)O1

Canonical SMILES

CC1COS(=O)O1

The exact mass of the compound Propylene sulfite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propylene sulfite (4-methyl-1,3,2-dioxathiolane 2-oxide) is a cyclic sulfite ester primarily procured as a high-performance electrolyte additive and specialized solvent for advanced lithium-ion batteries. Operating as a clear liquid at room temperature with a density of 1.30 g/mL and a boiling point of 40°C at 0.7 kPa, it is highly miscible with standard non-aqueous battery solvents . In industrial applications, its primary value lies in its ability to undergo preferential electrochemical reduction on graphite anodes. By forming a highly conductive, sulfur-rich solid electrolyte interphase (SEI), propylene sulfite enables the use of broad-temperature-range solvents that would otherwise degrade the electrode, making it a critical procurement target for extreme-environment energy storage formulations [1].

Substituting propylene sulfite with generic carbonates (like propylene carbonate) or simpler sulfites (like ethylene sulfite) introduces severe performance bottlenecks in battery manufacturing. If propylene carbonate is used without a sulfite additive, it co-intercalates into the graphite layers, causing catastrophic exfoliation and rapid capacity fade[1]. While ethylene sulfite can prevent this exfoliation, its low oxidative stability (< 3.5 V vs. Li/Li+) restricts it strictly to low-voltage additive roles, as it decomposes on the cathode in modern high-voltage cells [2]. Propylene sulfite bridges this gap by offering both the SEI-forming capabilities required to protect the anode and an oxidative stability window exceeding 4.5 V, making it highly suited for high-voltage, extreme-temperature electrolyte systems where generic substitutes fail [3].

High-Voltage Oxidative Stability vs. Ethylene Sulfite

While ethylene sulfite (ES) is a common SEI-forming additive, its low oxidative decomposition potential restricts its utility in high-voltage cells. Cyclic voltammetry demonstrates that propylene sulfite (PS) exhibits an oxidative decomposition potential exceeding 4.5 V, whereas ES decomposes below 3.5 V[1]. This significant 1.0 V+ advantage allows PS to function not only as a sacrificial additive but also as a viable co-solvent in high-voltage cathode systems without premature degradation.

Evidence DimensionOxidative decomposition potential
Target Compound Data> 4.5 V vs. Li/Li+ (Propylene sulfite)
Comparator Or Baseline< 3.5 V vs. Li/Li+ (Ethylene sulfite)
Quantified Difference> 1.0 V higher stability window
ConditionsCyclic voltammetry (CV) testing in lithium-ion electrolyte systems

Enables procurement for high-voltage battery formulations where standard ethylene sulfite would prematurely oxidize and degrade.

Preferential Reductive SEI Formation vs. Propylene Carbonate

Propylene carbonate (PC) is favored for its broad temperature range but notoriously co-intercalates into graphite, causing exfoliation. Propylene sulfite (PS) mitigates this by undergoing one-electron reduction at a significantly higher potential than PC. Density functional theory and experimental data show PS reduces at approximately 1.9 V vs. Li/Li+, well above the 0.8–1.1 V reduction range of PC[1]. This ensures PS forms a protective, sulfur-rich solid electrolyte interphase (SEI) before PC can co-intercalate.

Evidence DimensionReductive decomposition potential (vs. Li/Li+)
Target Compound Data~1.9 V (Propylene sulfite)
Comparator Or Baseline0.8–1.1 V (Propylene carbonate)
Quantified Difference~0.8–1.1 V higher reduction onset
ConditionsGraphite anode half-cells / DFT LUMO calculations

Allows manufacturers to utilize PC-based electrolytes for extreme-temperature batteries without destroying the graphite anode.

Inorganic/Organic Hybrid SEI Film Formation vs. Standard Carbonates

Unlike standard carbonate additives that form purely oxygen-carbon-based interphases, the reduction of propylene sulfite generates a distinct sulfur-containing SEI. Spectroscopic analysis confirms the PS-derived SEI comprises highly conductive inorganic components (Li2SO3) alongside flexible organic components (ROSO2Li) [1]. This hybrid structure yields lower interfacial resistance and superior structural stability compared to the purely carbonate-derived SEI formed by baseline solvents like ethylene carbonate (EC), directly improving capacity retention over extended cycling.

Evidence DimensionSEI chemical composition and structural stability
Target Compound DataHybrid inorganic/organic (Li2SO3 + ROSO2Li)
Comparator Or BaselinePurely carbonate-derived SEI (Li2CO3 + ROCO2Li)
Quantified DifferenceLower interfacial resistance and enhanced mechanical flexibility
ConditionsIR/XPS surface analysis of cycled graphite electrodes

Provides a highly conductive, mechanically robust passivation layer that extends battery cycle life, reducing warranty costs for battery manufacturers.

High-Voltage Lithium-Ion Battery Electrolytes

Because propylene sulfite exhibits an oxidative decomposition potential exceeding 4.5 V, it is a highly effective sulfur-based additive for cells utilizing high-voltage cathodes (e.g., LNMO or LiCoPO4). It protects the anode without prematurely oxidizing at the cathode, a scenario where standard ethylene sulfite would fail[1].

Extreme-Temperature PC-Based Formulations

Propylene carbonate (PC) remains liquid at much lower temperatures than ethylene carbonate (EC), but PC destroys graphite anodes. By adding propylene sulfite, which reduces at ~1.9 V to form a protective SEI before PC can co-intercalate, manufacturers can successfully deploy PC-based batteries for aerospace, defense, and cold-climate automotive applications [2].

EC-Free Electrolyte Development

The push toward EC-free electrolytes to reduce high-voltage gas generation relies heavily on alternative SEI formers. Propylene sulfite's ability to form a hybrid inorganic/organic SEI (Li2SO3 + ROSO2Li) allows it to completely replace the passivation role of EC, enabling stable cycling in linear carbonate or sulfone-based solvent blends[3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1469-73-4

Dates

Last modified: 08-15-2023

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